N-[(4-hydroxyoxan-4-yl)methyl]-1-benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[(4-hydroxyoxan-4-yl)methyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c17-14(16-10-15(18)5-7-19-8-6-15)13-9-11-3-1-2-4-12(11)20-13/h1-4,9,18H,5-8,10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZLKNHJLMGQDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC3=CC=CC=C3O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-hydroxyoxan-4-yl)methyl]-1-benzofuran-2-carboxamide typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and acyl chlorides.
Introduction of the Carboxamide Group: The carboxamide group is introduced via amidation reactions, often using amine derivatives and carboxylic acid chlorides.
Attachment of the Hydroxyoxan Group: The hydroxyoxan group is attached through nucleophilic substitution reactions, where the hydroxyoxan moiety is introduced using appropriate alkylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(4-hydroxyoxan-4-yl)methyl]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the carboxamide group to amines or other reduced forms.
Substitution: The hydroxyoxan group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated benzofuran derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[(4-hydroxyoxan-4-yl)methyl]-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(4-hydroxyoxan-4-yl)methyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Key Observations:
- Substituent Polarity : Polar groups (e.g., hydroxyl in the target compound, sulfamoyl in C8) improve solubility and hydrogen-bonding capacity, critical for enzyme inhibition (e.g., HDACs).
- Linker Flexibility : Rigid linkers (e.g., alkyne in ’s compound) may restrict conformational freedom, enhancing selectivity.
- Metal Coordination : Carboxamide derivatives with Zn²⁺-binding groups (e.g., C8’s sulfamoyl) are potent HDAC inhibitors , whereas the target compound’s hydroxyl-oxane group may exhibit weaker Zn²⁺ affinity.
HDAC Inhibition
- C8 (7-methoxy-N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide) demonstrates pan-HDAC inhibition, binding to conserved residues (HIS140, ASP264 in HDAC1; HIS145 in HDAC2) via hydrogen bonds and hydrophobic interactions . Its sulfamoyl group directly coordinates Zn²⁺, a hallmark of HDAC inhibitors.
- Target Compound: The absence of a strong Zn²⁺-binding group (e.g., hydroxamate or sulfonamide) suggests weaker HDAC activity.
Nicotinic Acetylcholine Receptor (nAChR) Agonism
- N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]-7-[2-(methoxy)phenyl]-1-benzofuran-2-carboxamide enhances cognition in rodents via α7 nAChR activation, attributed to methoxyphenyl-aromatic interactions and the azabicyclo group mimicking acetylcholine’s quaternary ammonium .
- Target Compound : The hydroxyl-oxane group lacks the rigidity and charge of azabicyclo substituents, likely reducing nAChR affinity.
Physicochemical and Pharmacokinetic Properties
- Solubility : Hydroxyl and ether groups in the target compound improve aqueous solubility compared to purely hydrophobic analogues (e.g., 5-iodo derivatives in ).
- Metabolic Stability : Methoxy or sulfonamide groups (e.g., C8) may slow hepatic metabolism, whereas the hydroxyl-oxane group could undergo glucuronidation, reducing half-life.
Biological Activity
N-[(4-hydroxyoxan-4-yl)methyl]-1-benzofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. Understanding its biological activity involves examining its mechanism of action, efficacy against various cell lines, and structure-activity relationships (SAR).
Chemical Structure
The compound's structure can be described as follows:
- Chemical Name : this compound
- Molecular Formula : C₁₃H₁₃N₃O₃
- IUPAC Name : 1-benzofuran-2-carboxamide with a hydroxymethyl substituent on the oxane ring.
Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:
- Inhibition of Kinases : Some benzofuran derivatives have been shown to inhibit specific kinases involved in cancer cell proliferation, such as PLK1 (Polo-like kinase 1) .
- Induction of Apoptosis : Certain derivatives induce apoptosis in cancer cells by activating pathways that lead to programmed cell death .
- Modulation of Signaling Pathways : The compound may affect signaling pathways such as AKT and HIF-1, which are crucial in cancer progression .
Anticancer Activity
A study evaluating the anticancer properties of various benzofuran derivatives found that those with specific substitutions exhibited significant cytotoxic effects against multiple cancer cell lines. The following table summarizes key findings regarding the biological activity of related compounds:
| Compound | Cell Line Tested | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | K562 (Leukemia) | 5 | Cytotoxicity |
| Compound B | HL60 (Leukemia) | 0.1 | Cytotoxicity |
| Compound C | A549 (Lung Cancer) | 16.4 | PLK1 Inhibition |
| N-[4-hydroxyoxan-4-yl]methyl-BF | MCF-10A (Breast Epithelial) | TBD | TBD |
Note: BF denotes benzofuran derivatives.
Structure-Activity Relationship (SAR)
The SAR studies indicate that the position and type of substituents on the benzofuran ring significantly influence the biological activity of these compounds. For instance:
- Halogen Substitution : The introduction of halogens at specific positions enhances cytotoxic properties due to increased hydrophobic interactions and electron-donating effects .
- Hydroxymethyl Group : The presence of a hydroxymethyl group is critical for maintaining the compound's biological activity, promoting favorable interactions with cellular targets .
Case Studies
Several case studies have highlighted the potential therapeutic applications of benzofuran derivatives:
- Lung Cancer Treatment : In vivo studies demonstrated that certain derivatives reduced metastatic lesions in lung cancer models without adversely affecting body weight or organ size .
- Breast Cancer Research : Compounds were tested against MCF-10A cells to evaluate antiproliferative effects, revealing promising results that warrant further investigation into their mechanisms .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for synthesizing N-[(4-hydroxyoxan-4-yl)methyl]-1-benzofuran-2-carboxamide, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via coupling reactions between benzofuran-2-carboxylic acid derivatives and functionalized oxane precursors. For example, amide bond formation using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions yields the target molecule. Purification is typically achieved through recrystallization (e.g., from chloroform or ethanol) or column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate). Optimization of purity (>95%) requires strict control of stoichiometry, reaction temperature (20–25°C), and post-synthetic washes with solvents like diethyl ether to remove unreacted intermediates .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) resolve structural features, such as the benzofuran aromatic protons (δ 7.2–7.6 ppm) and oxane methylene groups (δ 3.4–4.0 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 254 nm confirm purity. Mobile phases like acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid improve peak resolution .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) provides accurate molecular weight verification (e.g., [M+H]⁺ ion) .
Q. What are the known pharmacological targets or biological activities of this compound?
- Methodological Answer : The compound’s benzofuran core and oxane substituent suggest interactions with central nervous system (CNS) receptors. In vitro assays using radioligand binding (e.g., dopamine D3 receptor antagonism) and functional cAMP assays can validate activity. For example, derivatives with similar structures exhibit high affinity for D3 receptors (IC₅₀ < 50 nM) and selectivity over D2 receptors, making them candidates for neuropsychiatric disorder research .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for synthesizing this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and energy barriers for key steps like amide bond formation. Reaction path search algorithms (e.g., GRRM) identify low-energy pathways, while molecular dynamics simulations model solvent effects. These methods reduce trial-and-error experimentation by narrowing optimal temperatures (e.g., 25–40°C) and solvent systems (e.g., DMF for solubility) .
Q. What strategies address discrepancies in biological activity data across studies?
- Methodological Answer :
- Orthogonal Assays : Confirm receptor binding results with functional assays (e.g., β-arrestin recruitment vs. cAMP modulation) to rule out assay-specific artifacts .
- Independent Replication : Validate findings across multiple cell lines (e.g., HEK293 vs. CHO-K1) and species (e.g., human vs. rodent receptors) .
- Metabolic Stability Testing : Use liver microsomes or hepatocytes to assess if metabolic degradation explains reduced activity in vivo .
Q. How can structure-activity relationship (SAR) studies improve the compound’s pharmacological profile?
- Methodological Answer : Systematic substitution on the benzofuran (e.g., halogenation at position 5) or oxane ring (e.g., hydroxyl group methylation) modulates receptor affinity and pharmacokinetics. For example:
- Benzofuran Modifications : Introducing electron-withdrawing groups (e.g., Cl) enhances D3 receptor binding by 2-fold .
- Oxane Chain Length : Extending the methylene linker improves blood-brain barrier penetration in rodent models .
Q. What experimental designs facilitate translation from in vitro to in vivo studies?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and brain-to-plasma ratios (LC-MS/MS) in rodents to predict bioavailability .
- Dose-Response Studies : Use staggered dosing (e.g., 1–30 mg/kg) in behavioral assays (e.g., locomotor activity tests) to establish therapeutic windows .
- Toxicology Screening : Assess hepatotoxicity via ALT/AST levels and histopathology after chronic administration .
Q. What are best practices for handling stability issues during storage and experimentation?
- Methodological Answer :
- Storage Conditions : Lyophilize the compound and store at -20°C under argon to prevent hydrolysis of the amide bond .
- Degradation Pathway Analysis : Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .
- Formulation Strategies : Encapsulate in cyclodextrins or liposomes to enhance aqueous stability for in vivo applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
